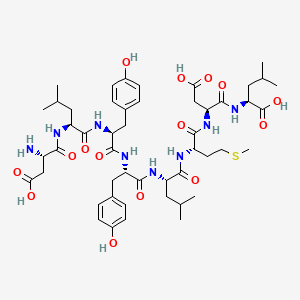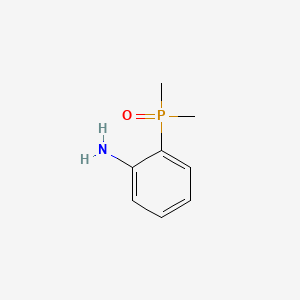![molecular formula C37H51O3P B598689 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde CAS No. 1202865-21-1](/img/structure/B598689.png)
2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde is a chemical compound with the empirical formula C37H51O3P . It is a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s known that phosphine-containing compounds can be synthesized through reactions involving phosphine ligands . More detailed synthesis methods may be found in specialized chemical literature or databases.Molecular Structure Analysis
The molecular weight of this compound is 574.77 . Its structure includes a phosphine functional group, which is a common feature in ligands used in coupling reactions .Chemical Reactions Analysis
This compound is a ligand, which means it can bind to a central metal atom to form a coordination complex. This property makes it suitable for various types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It has a melting point of 120-125°C . More specific physical and chemical properties may be found in specialized chemical databases or literature.Scientific Research Applications
Sterically Encumbered Systems
Research explores sterically demanding ligands for synthesizing compounds with low-coordinate phosphorus centers. These compounds, such as 1,4-bis(dichlorophosphino)-2,3,5,6-tetrakis(p-tert-butylphenyl)benzene, have potential applications in novel material development due to their unique phosphorus centers and sterically encumbered phenylene unit (Shah et al., 2000).
Chiral Phosphine Ligands
The development of chiral phosphine ligands, like 2,3-bis(tert-butylmethylphosphino)quinoxaline, for rhodium-catalyzed asymmetric hydrogenation shows significant potential. These ligands have been successfully used in synthesizing chiral pharmaceutical ingredients, demonstrating their value in medicinal chemistry (Imamoto et al., 2012).
Ligands in Alkoxycarbonylation
The bidentate phosphine ligand 1,2-bis(di-tert-butylphosphinomethyl)benzene is renowned in alkoxycarbonylation reactions. It's notably used in the commercial production of methyl methacrylate, showing its significant industrial application in chemical manufacturing (Vondran et al., 2021).
OLEDs Application
Research on iridium(iii) complexes with sulfur-containing ancillary ligands, including bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphinodithioic acid, demonstrates their utility in organic light-emitting devices (OLEDs). These materials exhibit high phosphorescence quantum yields, making them valuable in the development of OLEDs with improved performance (Su & Zheng, 2019).
Synthesis of Functionalized Mono- and Bisphosphinates
Procedures for synthesizing mono- and bisphosphinates with 2,6-di-tert-butyl-4-methylphenol fragments have been developed. These compounds, derived from 3,5-di-tert-butyl-4-benzaldehyde derivatives, show potential in the creation of sterically hindered phenols with applications in chemistry and materials science (Prishchenko et al., 2008).
Photoluminescent Properties
Compounds like 1,4-bis-(α-cyano-4-methoxystyryl)benzene demonstrate highly photoluminescent properties. Research in this area contributes to the understanding of photophysical characteristics in various states, aiding in the development of materials with controlled emission characteristics (Lowe & Weder, 2002).
Asymmetric Synthesis
Rhodium and iridium complexes with bis(oxazolinyl)-3,5-dimethylphenyl have been synthesized, showcasing their effectiveness in asymmetric synthesis reactions, such as the conjugate reduction of ethyl 3-phenylbut-2-enoate. This research provides valuable insights into the role of these complexes in catalyzing asymmetric chemical reactions (Ito et al., 2006).
Antiviral Bioactivities
Alpha-aminophosphonate derivatives, synthesized from substituted benzaldehydes, display moderate to good antiviral activity. This indicates potential applications in pharmaceuticals and drug development for treating viral infections (Xu et al., 2006).
Mechanism of Action
Target of Action
It is known to be a ligand suitable for various coupling reactions , suggesting that it may interact with a variety of molecular targets involved in these reactions.
Mode of Action
The compound acts as a ligand in several types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling . As a ligand, it binds to a central metal atom in a coordination complex, facilitating the coupling reactions.
Safety and Hazards
According to the safety data sheet, this chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H51O3P/c1-34(2,3)27-19-25(20-28(32(27)39-13)35(4,5)6)41(31-18-16-15-17-24(31)23-38)26-21-29(36(7,8)9)33(40-14)30(22-26)37(10,11)12/h15-23H,1-14H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWZHFURVJBYGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC=C2C=O)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H51O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746390 |
Source


|
| Record name | 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202865-21-1 |
Source


|
| Record name | 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
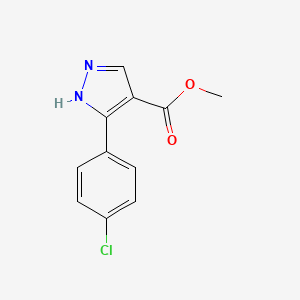


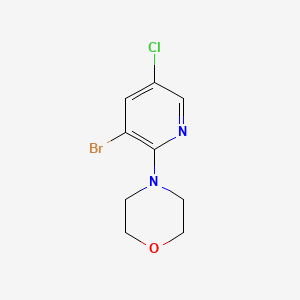


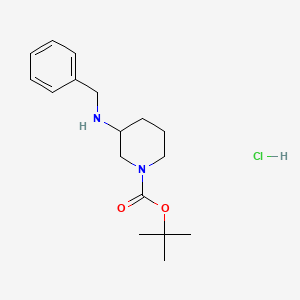
![2-Oxazolidinone, 3-[(2S,4S)-4-azido-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B598620.png)
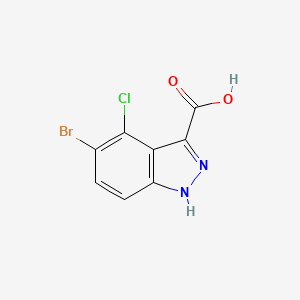

![tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B598624.png)

